3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid
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Overview
Description
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is a heterocyclic compound that features an isothiazole ring. This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid typically involves the reaction of 3-methylisothiazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The trifluoroacetamido group can be reduced to an amine under reducing conditions.
Substitution: Electrophilic substitution can occur at the C-5 position of the isothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Properties
Molecular Formula |
C7H5F3N2O3S |
---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3-methyl-5-[(2,2,2-trifluoroacetyl)amino]-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3S/c1-2-3(5(13)14)4(16-12-2)11-6(15)7(8,9)10/h1H3,(H,11,15)(H,13,14) |
InChI Key |
ZRJUMGLSGVOQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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